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Compound of Interest

Compound Name: (Met(O)5)-Enkephalin

CAS No.: 60283-51-4

Cat. No.: B1583615

Get Quote

Executive Summary
(Met(O)⁵)-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Met(O)) is an oxidized derivative of the

endogenous opioid pentapeptide methionine-enkephalin. The oxidation of the C-terminal

methionine to methionine sulfoxide (Met(O)) significantly influences its receptor binding affinity,

metabolic stability, and pharmacokinetic profile.

While Solid-Phase Peptide Synthesis (SPPS) is the default for discovery-scale libraries,

Solution-Phase Peptide Synthesis (SolPPS) remains the gold standard for scalable, high-purity

manufacturing of short peptides (≤ 5 amino acids)[1]. SolPPS avoids the pseudo-dilution effects

of polymer supports, allows for rigorous intermediate characterization, and drastically reduces

the Process Mass Intensity (PMI) through simple liquid-liquid extractions[1]. This guide details a

highly optimized, self-validating 3+2 fragment condensation protocol for the synthesis of

(Met(O)⁵)-Enkephalin.

Strategic Retrosynthetic Analysis
For a pentapeptide, a stepwise elongation can lead to cumulative yield losses and complex

impurity profiles. A convergent 3+2 fragment condensation strategy is highly efficient,
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minimizing racemization risk by utilizing a glycine residue at the C-terminus of the acyl donor

fragment[2].

Fragment A (N-terminal): Boc-Tyr(tBu)-Gly-Gly-OH

Fragment B (C-terminal): HCl·H-Phe-Met(O)-OMe

By coupling these fragments using water-soluble carbodiimide chemistry (EDC·HCl) and an

epimerization suppressant (HOBt), the resulting urea byproducts can be completely removed

via standard aqueous workup, bypassing the need for intermediate chromatographic

purification[2]. Similar fragment condensation strategies have been successfully validated for

complex enkephalin dimers like biphalin[3].
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Fragment A
Boc-Tyr(tBu)-Gly-Gly-OH

3+2 Fragment Condensation
EDC·HCl, HOBt, DIPEA

Fragment B
HCl·H-Phe-Met(O)-OMe

Protected Pentapeptide
Boc-Tyr(tBu)-Gly-Gly-Phe-Met(O)-OMe

Global Deprotection
1. LiOH / THF / H2O
2. TFA / DCM / TIPS

(Met(O)5)-Enkephalin
H-Tyr-Gly-Gly-Phe-Met(O)-OH

Click to download full resolution via product page

Caption: 3+2 Fragment Condensation Strategy for (Met(O)5)-Enkephalin Synthesis.

Causality in Oxidation State Management
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Scientific Rationale: Methionine is highly susceptible to adventitious oxidation. Attempting to

synthesize the native Met-enkephalin first and oxidizing it post-synthetically often leads to over-

oxidation, generating the irreversible methionine sulfone (Met(O₂) impurity. By incorporating a

pre-oxidized building block (H-Met(O)-OMe) directly into the synthesis, the exact oxidation state

is locked in early. This ensures a self-validating protocol where the final product purity is not

compromised by late-stage redox side reactions[4].

Methionine (Met)
Susceptible to unselective oxidation

Pre-Synthesis Oxidation
(Controlled H2O2 / AcOH)

Late-Stage Oxidation
(Uncontrolled)

Met(O) Building Block
(Stable Sulfoxide)

 Preferred

Met(O2) Impurity
(Irreversible Sulfone)

 Avoid

Click to download full resolution via product page

Caption: Causality of using pre-oxidized Met(O) to prevent irreversible sulfone formation.

Quantitative Data & Analytical Metrics
Table 1: Stoichiometry and Reaction Parameters for 3+2 Condensation
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Reagent MW ( g/mol ) Equivalents Function

Fragment A 451.5 1.00
N-terminal
tripeptide acyl
donor

Fragment B 340.8 1.05
C-terminal dipeptide

nucleophile

EDC·HCl 191.7 1.20
Water-soluble

coupling agent

HOBt 135.1 1.20
Epimerization

suppressant

| DIPEA | 129.2 | 2.50 | Non-nucleophilic base |

Table 2: Quality Control Metrics for Intermediates and Final Product

Compound Analytical Method Acceptance Criteria

Fragment A HPLC (214 nm) > 95% AUC

Fragment B LC-MS (ESI+) [M+H]⁺ = 341.1 ± 0.2 m/z

Protected Pentapeptide HPLC (214 nm)
> 92% AUC; Complete

consumption of Frag A

| (Met(O)⁵)-Enkephalin | LC-MS / HRMS | [M+H]⁺ = 590.2 ± 0.1 m/z |

Step-by-Step Experimental Protocol
Phase 1: 3+2 Fragment Condensation
This step joins the tripeptide and dipeptide fragments to form the fully protected pentapeptide.

Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve Fragment A

(1.0 eq) and Fragment B (1.05 eq) in a 4:1 mixture of Ethyl Acetate (EtOAc) and N,N-

Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
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Causality Note: EtOAc is prioritized over pure DMF to lower the Process Mass Intensity

(PMI) and facilitate direct aqueous workup[1]. A small amount of DMF is required to

maintain the solubility of the growing peptide chain.

Activation: Add HOBt (1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

Coupling: Add EDC·HCl (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine

(DIPEA) (2.5 eq). Allow the reaction to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for 12 hours.

In-Process Quality Control (IPQC): Analyze an aliquot via TLC (CHCl₃:MeOH:AcOH 90:10:5)

or rapid LC-MS.

Self-Validating Check: Do not proceed to workup until Fragment A is completely

consumed. If unreacted Fragment A remains, add an additional 0.1 eq of EDC·HCl.

Aqueous Workup: Dilute the mixture with additional EtOAc. Wash the organic layer

sequentially with:

10% aqueous Citric Acid (3x) — Removes unreacted Fragment B and basic DIPEA.

Saturated aqueous NaHCO₃ (3x) — Removes unreacted Fragment A and acidic HOBt.

Brine (1x) — Breaks emulsions and pre-dries the organic layer.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude protected pentapeptide as a white solid.

Phase 2: Global Deprotection
Global deprotection must be executed in a strict two-step sequence: Saponification followed by

Acidolysis.

Step 2A: Saponification (Ester Hydrolysis)

Dissolve the protected pentapeptide in a 3:1 mixture of THF and H₂O (0.1 M).

Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq). Stir for 2 hours.
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Causality Note: Saponification must precede acidolysis. If the Boc/tBu groups are

removed first, the resulting unprotected N-terminus could undergo base-catalyzed side

reactions (e.g., hydantoin formation) during this step.

IPQC: Confirm the disappearance of the methyl ester via LC-MS (mass shift of -14 Da).

Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate.

Step 2B: Acidolysis (Boc and tBu Removal)

Dissolve the intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA),

Dichloromethane (DCM), and Triisopropylsilane (TIPS) in a 50:45:5 ratio.

Causality Note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the

electron-rich Tyrosine side chain by the liberated tert-butyl cations.

Stir at room temperature for 2 hours.

Precipitation: Concentrate the mixture to 10% of its original volume under a stream of N₂.

Add the residue dropwise into 10 volumes of ice-cold diethyl ether.

Centrifuge the resulting precipitate at 4000 rpm for 5 minutes. Decant the ether and wash the

pellet twice more with cold ether.

Lyophilize the pellet from water/acetonitrile to yield the final (Met(O)⁵)-Enkephalin as a fluffy

white powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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